アンジオテンシン (1-9)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angiotensin (1-9) is a peptide hormone that is part of the renin-angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . It is reported to have protective effects on cardiac and vascular remodeling .

Synthesis Analysis

Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . The renin-angiotensin system (RAS) has an important role in blood pressure control and is also involved in the metabolism of glucose, homeostasis, and balance of electrolytes in the body .Molecular Structure Analysis

The molecular structure of Angiotensin (1-9) is complex and involves various interactions with other molecules. The peptide sequence of Angiotensin (1-9) is DRVYIHPFH . Further structural analysis can be obtained by examining other proteins of the serpin family .Chemical Reactions Analysis

Angiotensin (1-9) is a product of the hydrolysis of the carboxyl terminal leucine of angiotensin I (or angiotensin- (1–10)) by angiotensin converting enzyme type 2 (ACE 2) . The chemical reactions involved in the formation of Angiotensin (1-9) are complex and involve multiple steps .科学的研究の応用

心臓肥大の治療

アンジオテンシン (1-9) は、in vitro および in vivo で心筋細胞の肥大を予防することが示されています。 血管拡張ペプチドとして作用し、血圧を低下させるだけでなく、病的な心臓血管のリモデリングも予防します 。そのため、心臓の筋肉が異常に肥厚する心臓肥大などの疾患の有望な治療薬となります。

ナノ粒子を介した薬物送達

循環中の半減期が短いことから、アンジオテンシン (1-9) は効果的な送達のために適切な担体が必要です。 研究では、ポリマーナノ粒子と金ナノスフェアからなるハイブリッドナノ粒子を用いて、アンジオテンシン (1-9) を封入して制御放出し、その治療効果を大幅に向上させる可能性が検討されています .

心血管保護作用

最近の研究では、アンジオテンシン (1-9) は、高血圧や心不全の患者において、心臓や血管を心血管のリモデリングによる悪影響から保護する可能性が示唆されています。 このペプチドの有益な効果は、アンジオテンシンタイプ2受容体 (AT2R) を介して発揮され、腎臓の保護効果も期待されています .

抗肥大効果と抗増殖効果

アンジオテンシン (1-9) を含む経路の活性化は、血管拡張を促進し、抗肥大効果と抗増殖効果を示します。 これらの特性は、慢性的なレニン-アンジオテンシン系活性化に関連する、肥大促進、炎症促進、血栓促進効果を相殺します .

内皮機能の改善

ある高血圧ラットモデルでは、アンジオテンシン (1-9) が内皮機能を改善することが判明しました。 また、酸化ストレス、コラーゲン沈着、心臓線維化を軽減し、心血管疾患の発症における重要な因子となっています .

心筋肥大の抑制

アンジオテンシン (1-9) は、ノルエピネフリンまたはアンジオテンシンIIによって誘導される心筋肥大を抑制することが示されています。 これは、ストレスや病気によって心臓の筋肉細胞の肥大を予防することを目的とした治療介入におけるその潜在的な役割を示唆しています .

腎臓保護効果の可能性

心血管への応用ほど広く研究されていませんが、アンジオテンシン (1-9) には腎臓保護効果がある可能性を示唆する証拠があります。 これは、高血圧状態における腎臓の損傷に伴うことが多い、心血管のリモデリングによる悪影響を予防する能力から推測されます .

高血圧と心不全における治療的視点

アンジオテンシン (1-9) は、高血圧と心不全の治療のための新しい治療的視点を提供します。 レニン-アンジオテンシン系の有害な影響を打ち消す能力は、これらの分野におけるさらなる研究開発のための貴重なペプチドとなっています .

作用機序

Target of Action

Angiotensin (1-9) is a peptide of the counter-regulatory non-classical renin-angiotensin system (RAS) with anti-hypertensive effects in vascular endothelial cells . It has been associated with the pathophysiology of inflammatory and fibrotic diseases . The primary targets of Angiotensin (1-9) are specific receptors, mainly in the heart, kidney, and lung .

Mode of Action

Angiotensin (1-9) is proposed to be a competitive inhibitor of angiotensin-converting enzyme (ACE) because it is an ACE substrate . It inhibits endothelial apoptosis by blocking the CNPY2/PERK mediated pathway . This interaction with its targets leads to changes such as the inhibition of CaMKII/Drp1-dependent mitochondrial fission and eIF2α/CHOP signal .

Pharmacokinetics

It’s known that the peptide has a short half-life and poor pharmacokinetics, which restrict its therapeutic utility . Efforts have been made to improve these properties, such as the synthesis of Angiotensin (1-9) conjugates that show a prolonged half-life and improved pharmacokinetics profile .

Result of Action

The activation of Angiotensin (1-9) stimulates vasodilation, anti-hypertrophy, and anti-hyperplasia . It has been shown to protect the heart and blood vessels from adverse remodeling in hypertension and heart failure . In human umbilical vascular endothelial cells (HUVECs), Angiotensin (1-9) has been observed to inhibit Angiotensin II-induced endothelial apoptosis .

Action Environment

The action of Angiotensin (1-9) can be influenced by various environmental factors. For instance, the activation of the renin-angiotensin system (RAS) by Angiotensin II and aldosterone can lead to hypertension and perpetuate a cascade of pro-hypertrophic, pro-inflammatory, pro-thrombotic, and atherogenic effects associated with cardiovascular damage . The administration of Angiotensin (1-9) can counterbalance these effects .

将来の方向性

The renin-angiotensin system (RAS), of which Angiotensin (1-9) is a part, is a major regulator for a wide range of physiological and pathophysiological functions . The greatest hope comes from the ACE2/ang 1–7/MasR axis . These findings may provide new insights for prevention and treatment of hypertension in the future .

特性

IUPAC Name |

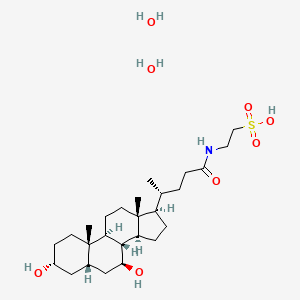

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXGOQOPNPFXFT-JWRYNVNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H78N16O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1183.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does angiotensin-(1-9) exert its cardiovascular protective effects?

A: Angiotensin-(1-9) primarily acts through the angiotensin type 2 receptor (AT2R) [, , , ]. This interaction triggers downstream signaling pathways leading to:

- Inhibition of Cardiomyocyte Hypertrophy: Angiotensin-(1-9) counteracts the hypertrophic effects of angiotensin II, potentially via the AT2R and modulation of microRNA-129-3p/PKIA/PKA signaling [, ].

- Reduction of Cardiac Fibrosis: By modulating collagen I expression and inhibiting fibroblast proliferation, angiotensin-(1-9) contributes to reduced cardiac fibrosis [, ].

- Vasodilation: Studies indicate that angiotensin-(1-9) promotes vasodilation through AT2R-dependent and independent mechanisms, potentially involving nitric oxide (NO) release [, , , , ].

- Blood Pressure Reduction: While the mechanisms are not fully elucidated, research suggests that angiotensin-(1-9) might contribute to blood pressure reduction through vasodilation and potentially other pathways [, ].

Q2: What is the molecular structure of angiotensin-(1-9)?

A2: Angiotensin-(1-9) is a nonapeptide, meaning it consists of nine amino acids. Its amino acid sequence is: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His. Detailed spectroscopic data and information on its three-dimensional structure can be further explored in dedicated peptide databases and research articles.

Q3: How stable is angiotensin-(1-9) in vivo?

A: Angiotensin-(1-9) has a relatively short half-life in circulation []. This necessitates the development of appropriate delivery systems and formulation strategies to enhance its stability and bioavailability for therapeutic applications.

Q4: What strategies are being explored to improve the stability and delivery of angiotensin-(1-9)?

A4: Researchers are investigating various approaches, including:

- Nanoparticle-mediated drug delivery: Hybrid nanoparticles, such as those based on Eudragit® E/Alginate and gold nanospheres, have shown promise in encapsulating angiotensin-(1-9), controlling its release, and enhancing its efficacy in preventing cardiomyocyte hypertrophy in vitro [].

- Gene therapy: Adenoviral vectors designed to express angiotensin-(1-9) have demonstrated successful transduction and sustained peptide release in cardiomyocytes, highlighting their potential for long-term therapeutic applications [].

Q5: What evidence supports the therapeutic potential of angiotensin-(1-9) in cardiovascular disease?

A5: Numerous in vitro and in vivo studies highlight the beneficial effects of angiotensin-(1-9):

- In vitro: Angiotensin-(1-9) effectively inhibits cardiomyocyte hypertrophy induced by various stimuli, including angiotensin II, isoproterenol, and arg-vasopressin [].

- Animal models:

- In spontaneously hypertensive rats, chronic angiotensin-(1-9) infusion reduced cardiac fibrosis and improved aortic contraction, indicating its potential in treating hypertensive heart disease [, ].

- In a mouse model of angiotensin II-induced hypertension, angiotensin-(1-9) attenuated cardiac hypertrophy and fibrosis, showcasing its therapeutic potential in managing hypertensive cardiac remodeling [].

- In a rat model of myocardial infarction, angiotensin-(1-9) administration reduced cardiac hypertrophy and improved cardiac function, suggesting its potential in treating post-infarction cardiac remodeling [].

- Studies in diabetic rats have shown that angiotensin-(1-9) can alleviate cardiomyopathy, suggesting potential applications in managing diabetic complications [].

Q6: Are there any clinical trials investigating angiotensin-(1-9) for cardiovascular disease?

A6: While preclinical evidence is promising, clinical trials specifically evaluating angiotensin-(1-9) for cardiovascular disease are currently limited. Further research is crucial to determine its efficacy and safety profile in human subjects.

Q7: What are the knowledge gaps and areas for future research on angiotensin-(1-9)?

A7: * Detailed signaling pathways: A more comprehensive understanding of the molecular mechanisms underlying angiotensin-(1-9)'s actions, including its interaction with AT2R and potential crosstalk with other pathways, is crucial.* Clinical efficacy and safety: Well-designed clinical trials are needed to evaluate the therapeutic potential of angiotensin-(1-9) in various cardiovascular diseases, establish optimal dosing regimens, and assess its long-term safety profile in humans.* Drug delivery and targeting: Developing efficient and targeted delivery systems for angiotensin-(1-9) is essential to overcome its short half-life and enhance its therapeutic efficacy.* Biomarkers and diagnostics: Identifying reliable biomarkers to predict treatment response, monitor angiotensin-(1-9) levels, and assess potential adverse effects would be beneficial in clinical settings.

Q8: What is the significance of studying the counter-regulatory RAS axis, including angiotensin-(1-9)?

A: The overactivation of the classical RAS pathway, primarily driven by angiotensin II, is implicated in the pathogenesis of various cardiovascular diseases. Targeting the counter-regulatory axis, which includes angiotensin-(1-9) and angiotensin-(1-7), offers a promising therapeutic strategy to counteract the detrimental effects of an imbalanced RAS, potentially leading to improved treatment options for patients with cardiovascular diseases [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)